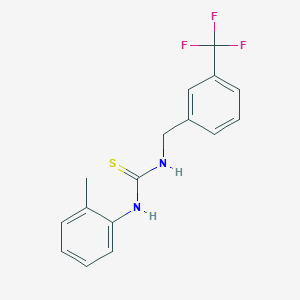

1-(2-甲基苯基)-3-((3-(三氟甲基)苯基)甲基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

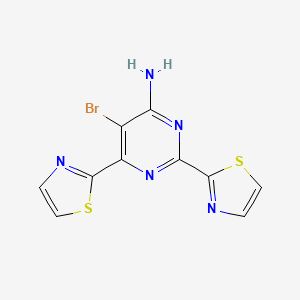

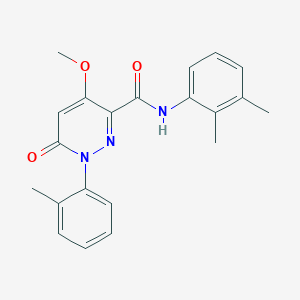

The compound "1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea" is a thiourea derivative, which is a class of compounds known for their ability to form hydrogen bonds and activate substrates in organocatalysis. Thioureas are utilized in various chemical reactions due to their hydrogen-bonding properties, which can be enhanced by substituents like trifluoromethyl groups .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For instance, the synthesis of related compounds has been reported using reactions of methylbenzoyl isothiocyanates with amines in dry solvents such as tetrahydrofuran, yielding good product yields . Similarly, the synthesis of other thiourea derivatives has been achieved by reacting isothiocyanates with different amines, indicating a general approach for the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a related thiourea compound was determined to belong to the monoclinic space group with specific cell dimensions, and the presence of intra- and intermolecular hydrogen bonds was noted, which stabilize the crystal structure . These structural details are crucial for understanding the reactivity and catalytic performance of thiourea derivatives .

Chemical Reactions Analysis

Thiourea derivatives are known to catalyze various chemical reactions, such as Michael addition reactions. The catalytic performance can be influenced by the presence of substituents, which affect the electronic properties of the molecule. For instance, fluorinated catalysts have been shown to form stronger hydrogen bonds compared to nonfluorinated systems, which impacts the yield and selectivity of the catalyzed reactions . The role of different hydrogen-bonding interactions in determining the outcome of organocatalytic reactions has been emphasized in the literature .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be studied using various spectroscopic techniques, such as FT-IR, Raman, NMR, and mass spectrometry. These techniques provide insights into the vibrational and electronic characteristics of the compounds. Quantum chemical calculations are also employed to predict properties such as chemical potential, hardness, ionization energy, and electron affinity, which are important for understanding the reactivity of these molecules . Additionally, the binding interactions with metal ions and DNA have been explored for some thiourea derivatives, indicating their potential applications in sensor development and medicinal chemistry .

科学研究应用

光谱和结构表征

- 光谱和单晶XRD分析:合成了一种与1-(2-甲基苯基)-3-((3-(三氟甲基)苯基)甲基)硫脲密切相关的化合物,并利用光谱方法和单晶XRD对其进行了表征。研究揭示了该分子的稳定性、电荷转移以及与前列腺素E合成酶相互作用的可能应用,从而为开发新的镇痛药物提供了见解(Mary et al., 2016)。

催化性能和有机催化

- 有机催化:对具有三氟甲基或甲基基团的双功能硫脲在迈克尔加成反应中的催化性能进行了研究。该研究突出了氢键相互作用在决定有机催化产率和选择性方面的重要性,暗示了进一步催化剂设计改进的潜力(Jiménez等人,2016)。

药物开发潜力

- 镇痛药物开发:另一项关于一种新型硫脲衍生物的研究显示其作为开发新型镇痛药物的引导化合物的潜力。通过详细的光谱、反应性、降解和对接研究,该化合物展现出进一步研究的有希望特性(Menon et al., 2018)。

染料敏化太阳能电池中的应用

- 染料敏化太阳能电池:探讨了合成硫脲衍生物在染料敏化太阳能电池(DSSCs)中的应用,展示了这些化合物作为添加剂在提高太阳能电池性能方面的作用。这种方法突显了硫脲衍生物在制药应用之外的多功能性,展示了它们在可再生能源技术中的潜力(Karthika et al., 2019)。

属性

IUPAC Name |

1-(2-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2S/c1-11-5-2-3-8-14(11)21-15(22)20-10-12-6-4-7-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAJQYCFMCPWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)

![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)

![6-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2550522.png)

![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)